3-(Benzyloxy)-6-bromo-2-chlorophenol
Description
Properties
Molecular Formula |
C13H10BrClO2 |
|---|---|
Molecular Weight |
313.57 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10BrClO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
ZYLCPBYWMJMNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)Cl |
Origin of Product |
United States |
Strategic Synthesis and Preparative Methodologies for 3 Benzyloxy 6 Bromo 2 Chlorophenol
Retrosynthetic Dissection and Precursor Identification
Retrosynthetic analysis of 3-(Benzyloxy)-6-bromo-2-chlorophenol suggests several potential disconnection points. A logical approach involves disconnecting the benzyl (B1604629) ether linkage, identifying 6-bromo-2-chlorophenol as a key intermediate. This precursor already contains the required halogen substitution pattern. The synthesis of this intermediate becomes a primary objective.
Further disconnection of 6-bromo-2-chlorophenol points to 2-chlorophenol (B165306) as a plausible starting material. The challenge then lies in the regioselective bromination of 2-chlorophenol to introduce the bromine atom at the C-6 position, ortho to the hydroxyl group and meta to the chlorine atom. Therefore, the primary precursors identified through this analysis are 2-chlorophenol and a benzylating agent like benzyl bromide or benzyl chloride.
Established Synthetic Routes to this compound
Established routes typically follow the forward synthesis pathway suggested by the retrosynthetic analysis, involving sequential halogenation of a phenol (B47542) derivative followed by the introduction of the benzyloxy group.
The synthesis often commences with the selective halogenation of a suitable phenolic precursor. Starting with 2-chlorophenol, direct bromination is a key step. The hydroxyl group is a powerful ortho-, para-director; however, the presence of the chlorine atom and steric hindrance can influence the position of the incoming bromine electrophile.
Reaction of 2-chlorophenol with bromine chloride (BrCl) in carbon tetrachloride has been shown to yield 2-bromo-6-chlorophenol (B1265517) as the major product. prepchem.com Alternative brominating agents such as N-Bromosuccinimide (NBS) can also be employed, often in solvents of low polarity like carbon tetrachloride, chloroform, or carbon disulfide to favor monohalogenation. mlsu.ac.in The use of catalysts like zinc chloride or diphenyl sulfide (B99878) can influence the reaction rate and selectivity. chemicalbook.com
| Brominating Agent | Solvent | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| Bromine Chloride (BrCl) | Carbon Tetrachloride | 0 °C | 2-bromo-6-chlorophenol (74%) | prepchem.com |
| Bromine (Br₂) | - | Zinc chloride, Diphenyl sulfide, 20-45 °C | 3-Bromo-2-chlorophenol | chemicalbook.com |
| Bromine (Br₂) | Dichloromethane | Locating nanocatalyst (CuCl₂, ZnCl₂, AgCl), 10-55 °C | 4-bromo-2-chlorophenol (>97% purity) | google.com |
This table presents data on different methods for the bromination of 2-chlorophenol, highlighting the regiochemical outcome based on the reagents and conditions used.
Once the 6-bromo-2-chlorophenol intermediate is obtained, the benzyloxy group is introduced. This is typically achieved via a Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic phenoxide ion. This phenoxide then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide, in an Sₙ2 reaction to form the desired benzyl ether. beilstein-journals.org
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction. The regioselectivity of this step is straightforward as there is only one hydroxyl group available for reaction. However, care must be taken to ensure complete reaction and to avoid side reactions, such as C-alkylation, although this is less common with phenols compared to other nucleophiles. ciac.jl.cngoogle.com
For the bromination of 2-chlorophenol, factors such as temperature, reaction time, solvent polarity, and the choice of brominating agent are critical for achieving high regioselectivity for the desired 2-bromo-6-chlorophenol isomer. prepchem.commlsu.ac.in For instance, carrying out halogenation in non-polar solvents can limit polysubstitution. mlsu.ac.in
| Reaction Step | Parameter | Condition/Reagent | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Halogenation | Solvent Polarity | Low polarity (e.g., CS₂, CCl₄) | Favors monohalogenation over polysubstitution | mlsu.ac.in |
| Temperature | Low temperature (e.g., 0 °C) | Can improve regioselectivity | prepchem.com | |
| Catalyst | Thiourea (B124793) or Selenoether catalysts | Can direct halogenation to the ortho-position | acs.orgscientificupdate.com | |
| Benzylation | Catalyst | Zn(OTf)₂, Zeolites | High yield, high selectivity for mono-benzylation | ciac.jl.cngoogle.com |
| Base | K₂CO₃, NaOH | Efficient phenoxide formation | beilstein-journals.org | |
| Solvent | DMF, Acetone | Facilitates Sₙ2 reaction | beilstein-journals.org |
This table summarizes key parameters that can be adjusted to optimize the synthesis of halogenated and benzylated phenol derivatives.
Development of Novel and Sustainable Synthetic Approaches
Recent research in organic synthesis has focused on developing more sustainable and efficient methods, often involving catalysis to improve selectivity and reduce waste.
Catalytic methods offer significant advantages for the regioselective halogenation of phenols. Traditional methods often yield mixtures of isomers, requiring costly and wasteful purification steps. scientificupdate.com Novel catalytic systems have been developed to provide high selectivity for a specific isomer.
For example, thiourea and selenoether catalysts have been shown to be highly effective for the ortho-selective chlorination of phenols using N-chlorosuccinimide (NCS). acs.orgscientificupdate.com Similarly, ammonium (B1175870) salt-catalyzed processes can achieve high ortho-selectivity in halogenations. scientificupdate.com These catalytic approaches operate by forming an intermediate complex that directs the electrophilic halogen to the desired position, often through hydrogen bonding interactions with the phenolic proton. scientificupdate.com
Photocatalytic methods using semiconductor catalysts also represent a promising approach for the position-selective halogenation of phenol compounds under mild conditions. google.com While not yet specifically detailed for this compound, these advanced catalytic strategies could be adapted to provide more efficient and sustainable routes to this and related polyhalogenated compounds.
Exploitation of Green Chemistry Principles in Preparative Chemistry
While specific green chemistry applications for the synthesis of this compound are not extensively documented, the principles of green chemistry can be theoretically applied to enhance the sustainability of its preparation. The overarching goal is to reduce the environmental impact by minimizing waste and avoiding hazardous substances.
Key areas for applying green chemistry principles include:
Safer Solvents: The traditional synthesis often employs solvents like carbon tetrachloride or chlorobenzene. google.comprepchem.com Green chemistry principles advocate for replacing these with safer alternatives. For the bromination step, exploring solvent-free conditions or using more benign solvents could be a key improvement. For the Williamson ether synthesis, solvents like acetone or ethanol (B145695) are generally considered greener than DMF.
Catalysis: The use of catalysts in the bromination step, rather than stoichiometric brominating agents, could lead to milder reaction conditions and higher selectivity, reducing waste from side products.
Microwave-Assisted and Flow Chemistry Applications
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant potential for optimizing the preparation of this compound, particularly in the Williamson ether synthesis step.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reactants. prepchem.com For the benzylation of 6-bromo-2-chlorophenol, microwave heating could potentially shorten the reaction from several hours to mere minutes. This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.
Flow Chemistry Applications: Flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced control over reaction parameters like temperature, pressure, and mixing. This precise control can improve selectivity and safety, especially for potentially exothermic reactions. A flow process for the benzylation step would allow for better temperature management and could be easily scaled for larger production. This approach minimizes the risks associated with handling large batches of reactants and can lead to more consistent product quality.
Isolation and Purification Techniques for Synthetic Purity
Achieving high purity of the final product, this compound, requires meticulous isolation and purification steps. The crude product obtained after the synthesis is typically a mixture containing unreacted starting materials, byproducts, and the desired compound.
Commonly employed techniques include:
Extraction and Washing: After the reaction, an initial workup involving liquid-liquid extraction is used to separate the organic product from the aqueous phase containing inorganic salts. The organic layer is then washed, typically with a basic solution to remove any unreacted 6-bromo-2-chlorophenol, followed by a brine wash.
Column Chromatography: This is a primary method for purifying the crude product. cup.edu.cn Silica gel is the standard stationary phase, and a gradient of non-polar to moderately polar solvents is used as the mobile phase. The choice of eluent is critical for separating the aromatic ether product from any remaining starting materials or byproducts. rochester.edu
Recrystallization: As a final purification step, recrystallization is highly effective for obtaining a crystalline solid of high purity. libretexts.orgmt.com The technique relies on the principle that the solubility of the compound increases with temperature. libretexts.org The crude product is dissolved in a minimal amount of a hot solvent or solvent pair, and as the solution cools slowly, pure crystals of the target compound form, leaving impurities dissolved in the mother liquor. youtube.comwikipedia.org
The following table summarizes the key parameters for these purification techniques.
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application |
| Column Chromatography | Stationary: Silica GelMobile: Hexane/Ethyl Acetate or Dichloromethane/Petroleum Ether mixtures cup.edu.cnrochester.edu | Differential adsorption of components based on polarity. | Removal of unreacted starting materials and closely related byproducts from the crude product. |
| Recrystallization | Ethanol/Water, Toluene, or Heptane | Difference in solubility between the desired product and impurities at different temperatures. libretexts.org | Final purification step to obtain a highly pure, crystalline solid. |
Mechanistic Investigations of Chemical Transformations Involving 3 Benzyloxy 6 Bromo 2 Chlorophenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Core
The phenolic core of 3-(benzyloxy)-6-bromo-2-chlorophenol is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the hydroxyl and benzyloxy groups. Both of these are ortho-, para-directing substituents, which significantly influence the regiochemical outcome of reactions like halogenation and nitration.
While specific studies on the directed halogenation and nitration of this compound are not extensively documented in the literature, the regiochemical outcomes can be predicted based on the directing effects of the existing substituents. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. Similarly, the benzyloxy group is also an activating, ortho-, para-director. In this molecule, the positions are already substituted with chloro and bromo groups. The remaining open positions on the ring are C4 and C5.
Electrophilic attack will be directed to the positions most activated by the hydroxyl and benzyloxy groups. The hydroxyl group at C1 directs to C2 (blocked), C6 (blocked), and C4. The benzyloxy group at C3 directs to C2 (blocked), C4, and C6 (blocked). Both activating groups strongly direct towards the C4 position. Therefore, electrophilic substitution, such as further halogenation or nitration, is expected to occur predominantly at the C4 position.
A related compound, 3-(benzyloxy)-6-bromo-2-nitrophenol, has been synthesized, which suggests that electrophilic nitration of a similar 3-benzyloxy-6-bromophenol precursor is a feasible transformation.
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is a consequence of the cumulative electronic and steric effects of all substituents.
Activating Groups: The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strong activators due to resonance donation of their lone pair electrons into the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Their ortho-, para-directing influence is dominant.
Deactivating Groups: The bromine (-Br) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron withdrawal. However, they are also ortho-, para-directors because of resonance donation from their lone pairs. In a competitive scenario, the activating effects of the hydroxyl and benzyloxy groups will overwhelmingly dictate the position of substitution.
The predicted outcome for an electrophilic substitution reaction on this compound is substitution at the C4 position, as this is the only available position that is ortho or para to the strongly activating hydroxyl and benzyloxy groups.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C1 | Activating (Resonance) | Ortho, Para |
| -Cl | C2 | Deactivating (Inductive) | Ortho, Para |
| -OCH₂Ph | C3 | Activating (Resonance) | Ortho, Para |
| -Br | C6 | Deactivating (Inductive) | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites
Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, involving the displacement of one of the halogen substituents by a nucleophile. The feasibility of SNAr reactions depends on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, there are no strong classical electron-withdrawing groups like a nitro group. However, under certain conditions, particularly with strong nucleophiles, these reactions can still proceed.
In SNAr reactions, the reactivity of the leaving group is often related to the electronegativity of the halogen, with fluoride (B91410) being the most reactive and iodide the least. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. masterorganicchemistry.com However, the ability of the leaving group to depart in the second step is also a factor. In many systems, the C-Br bond is weaker than the C-Cl bond, which can influence reactivity.
For polyhalogenated aromatic compounds, selective substitution can sometimes be achieved. The relative reactivity of the bromine at C6 and the chlorine at C2 in this compound towards a nucleophile would depend on the specific reaction conditions and the nature of the nucleophile. Generally, in the absence of strong activating groups, SNAr reactions on dihalogenated phenols are challenging.
Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This phenoxide is a very strong electron-donating group, which further activates the ring for electrophilic substitution but deactivates it for nucleophilic substitution. However, the phenoxide can also act as an intramolecular nucleophile or influence the reactivity of the molecule in other ways. For instance, in some cases, phenoxides can participate in reactions that proceed through radical mechanisms, which can enable nucleophilic substitution on otherwise unactivated aryl halides. osti.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine and chlorine substituents on this compound provide two potential sites for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and deprotonation (in the case of Buchwald-Hartwig amination), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org
A key aspect of cross-coupling reactions with polyhalogenated substrates is selectivity. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by careful choice of catalyst, ligands, and reaction conditions. This would allow for the selective synthesis of a wide range of derivatives from this compound, where the bromine is first replaced, followed by a subsequent cross-coupling at the chlorine position if desired.
| Reaction Type | Reactive Site | Expected Selectivity |
| Suzuki-Miyaura Coupling | C-Br, C-Cl | Higher reactivity at C-Br |
| Buchwald-Hartwig Amination | C-Br, C-Cl | Higher reactivity at C-Br |
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. The reactivity of aryl halides in these reactions is largely dependent on the bond dissociation energy of the carbon-halogen bond, which follows the general trend C-I > C-Br > C-Cl. Consequently, this compound is expected to undergo selective reaction at the more labile C-Br bond.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, would proceed selectively at the C-Br position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. nih.gov
The Sonogashira coupling utilizes a terminal alkyne as the coupling partner, typically with a copper co-catalyst. The mechanism is believed to involve the formation of a copper(I) acetylide, which then transmetalates to the Pd(II)-aryl complex formed after oxidative addition. Selective coupling at the C-Br bond is anticipated.
The Heck reaction couples the aryl halide with an alkene. wikipedia.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, a β-hydride elimination to release the substituted alkene product and regenerate the catalyst. nih.govlibretexts.org
| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Site of Reaction | Rationale |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-Br | Higher reactivity of C-Br bond in oxidative addition. illinois.edu |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-Br | Preferential oxidative addition at the C-Br bond. researchgate.net |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | C-Br | Lower bond dissociation energy of C-Br vs. C-Cl. wikipedia.orglibretexts.org |
Copper-Mediated C-Heteroatom (N, O, S) Coupling Reactions
Copper-catalyzed Ullmann-type reactions are classic methods for forming carbon-heteroatom bonds. These reactions are particularly effective for coupling aryl halides with amines, alcohols, and thiols. Similar to palladium catalysis, the reactivity is generally higher for aryl bromides than for aryl chlorides.
C-N Coupling: The reaction of this compound with various amines (anilines, aliphatic amines) in the presence of a copper catalyst and a base would lead to the selective formation of a C-N bond at the C-6 position. Modern protocols often use ligands to facilitate the catalytic cycle and allow for milder reaction conditions. doi.org
C-O Coupling: The coupling with alcohols or phenols proceeds via a similar copper-catalyzed pathway to form diaryl or alkyl aryl ethers. rsc.org For the title compound, intermolecular coupling with an alcohol would selectively occur at the C-Br bond.
C-S Coupling: Thiolation using thiols as nucleophiles is also effectively mediated by copper catalysts. This provides a route to aryl sulfides, with the reaction again predicted to occur at the more reactive C-Br position of this compound. nih.govnih.gov
Mechanistic Insights into Catalytic Cycles
Palladium Catalysis: The universally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the generation of a coordinatively unsaturated Pd(0) species. nih.gov
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate, Ar-Pd(II)-X. For this compound, this step is rate-determining and occurs selectively at the C-Br bond due to its lower bond energy compared to the C-Cl bond. illinois.edu
Transmetalation (Suzuki) / Migratory Insertion (Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, a step often facilitated by a base. colab.ws In the Heck reaction, the alkene inserts into the Ar-Pd bond. libretexts.org
Reductive Elimination (Suzuki) / β-Hydride Elimination (Heck): The final step involves the formation of the C-C bond by reductive elimination of the product from the Pd(II) center, which regenerates the Pd(0) catalyst. nih.gov In the Heck reaction, β-hydride elimination forms the product alkene and a palladium-hydride species, which is then converted back to Pd(0) by the base. nih.gov
Copper Catalysis: The mechanism of copper-mediated couplings is more debated. A commonly proposed cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with the nucleophile (N, O, or S-based) and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst. doi.orgmdpi.com The presence of ligands is crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.
Reductive and Oxidative Manipulations of the Aromatic System
The halogen and phenol (B47542) functionalities of this compound are prime sites for reductive and oxidative transformations.
Selective Dehalogenation Protocols
Catalytic hydrodehalogenation is a valuable method for the selective removal of halogen atoms from an aromatic ring. The choice of catalyst and hydrogen source allows for controlled reduction.
Given the higher reactivity of the C-Br bond over the C-Cl bond, selective monodebromination of this compound is feasible. organic-chemistry.org This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. researchgate.net
Catalytic Hydrogenation: Using molecular hydrogen (H₂) under controlled conditions (low pressure, ambient temperature) can favor the cleavage of the C-Br bond while leaving the C-Cl bond intact. organic-chemistry.org
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in place of H₂ gas. organic-chemistry.orgacs.org It often offers enhanced selectivity and operational simplicity. For instance, using Pd/C with sodium hypophosphite (NaH₂PO₂) can be an effective system for this transformation. researchgate.netresearchgate.net
| Catalyst | Hydrogen Source | Typical Conditions | Expected Outcome for Substrate |
|---|---|---|---|
| Pd/C | H₂ (gas) | 1 atm, RT, Neutral solvent | Selective removal of Bromine |
| Pd/C | HCOONH₄ or HCOOK | Alcohol solvent, Reflux | Selective removal of Bromine researchgate.netacs.org |
| Pd/C | NaH₂PO₂ | Base, Aqueous/Organic solvent | Selective removal of Bromine researchgate.net |
| Raney Ni | H₂ (gas) | High pressure/temp, Basic | Potential for non-selective removal of both halogens |
More forcing conditions, such as higher hydrogen pressure, elevated temperatures, or more active catalysts, would be required to cleave the stronger C-Cl bond.
Phenol Oxidation Pathways
The phenolic hydroxyl group is susceptible to oxidation, typically proceeding through a one-electron process to form a phenoxyl radical. The fate of this radical is influenced by the substituents on the aromatic ring and the reaction conditions. cdnsciencepub.com
The oxidation of substituted phenols can be initiated by various reagents, including metallic oxidants or radicals. nih.gov The reaction often proceeds via a hydrogen atom transfer (HAT) mechanism. nih.gov For this compound, the resulting phenoxyl radical is stabilized by the electron-donating benzyloxy group and influenced by the electron-withdrawing halogens.
Potential subsequent pathways for the phenoxyl radical include:
Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers.
Further Oxidation: The radical can be further oxidized to a phenoxonium cation, which can be trapped by nucleophiles.
Quinone Formation: Under stronger oxidizing conditions, the phenol can be oxidized to a benzoquinone derivative, although this would require the loss of a substituent. uc.ptscispace.com The electrochemical oxidation of phenols often leads to the formation of catechol and hydroquinone (B1673460) products, which are subsequently oxidized to quinones. scispace.com
The rate of oxidation is sensitive to the electronic nature of the substituents. Electron-donating groups generally accelerate the reaction by stabilizing the radical or cationic intermediates. mdpi.com
Selective Deprotection and Functional Group Interconversion of the Benzyloxy Group
The benzyloxy group is a common protecting group for phenols due to its general stability and the variety of methods available for its cleavage. In the context of this compound, the challenge is to remove the benzyl (B1604629) group chemoselectively without affecting the aryl halides.
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis (H₂, Pd/C). However, this method is generally incompatible with aryl halides, as it would also cause dehalogenation. organic-chemistry.org Selective debenzylation in the presence of an aryl chloride has been reported by using chloride salt additives, which are thought to poison the catalyst surface and suppress dehalogenation, though success is substrate-dependent. researchgate.net
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) are effective for cleaving benzyl ethers. oup.commdma.ch These reagents coordinate to the ether oxygen, facilitating C-O bond scission. This method is generally compatible with aryl halides and represents a viable strategy for selective deprotection of the title compound. organic-chemistry.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of certain benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB). organic-chemistry.orgclockss.org While standard benzyl ethers are less reactive, this pathway can sometimes be induced.
Functional Group Interconversion: The benzyloxy group can be transformed into other functional groups. For instance, oxidation can convert the benzyl ether into a benzoate (B1203000) ester, which is a more robust group that can be subsequently hydrolyzed under basic conditions. organic-chemistry.org
| Method | Reagents | Compatibility with Aryl Halides | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Poor (causes dehalogenation) | Selectivity may be achieved with additives in some cases. researchgate.net |
| Lewis Acid Cleavage | BCl₃, AlCl₃, BBr₃ | Good | Common and effective method for halo-substituted substrates. oup.comorganic-chemistry.org |
| Strong Acid Cleavage | HBr, HI | Good | Harsh conditions may not be suitable for all substrates. |
| Oxidative Cleavage | DDQ | Good | Generally more effective for electron-rich benzyl ethers (e.g., PMB). clockss.org |
Applications of 3 Benzyloxy 6 Bromo 2 Chlorophenol As a Versatile Synthetic Intermediate
Elaboration into Complex Chemical Entities for Drug Discovery Research
In the realm of medicinal chemistry and drug discovery, the development of novel molecular scaffolds is paramount for identifying new therapeutic agents. The structure of 3-(benzyloxy)-6-bromo-2-chlorophenol is particularly amenable to the synthesis of complex molecules with potential biological activity.
Heterocyclic compounds are a cornerstone of modern pharmaceuticals. The substitution pattern of this compound makes it an ideal precursor for various heterocyclic systems. For instance, related structures are employed in the synthesis of chromones, a class of compounds known for a wide range of biological activities. An efficient synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which can be used in creating chromone-based peptidomimetics. mdpi.com This synthesis starts from precursors like 2-aryl-8-bromo-6-chlorochroman-4-one, highlighting the utility of the bromo- and chloro-substituted phenolic core in building these pharmacologically relevant scaffolds. mdpi.com The strategic placement of the halogens allows for selective functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce diverse substituents.
While direct examples starting from this compound are not extensively documented in readily available literature, its structure is inherently suited for building polycyclic aromatic systems. The bromine and chlorine atoms can serve as handles for sequential cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to build fused ring systems. The protected phenol (B47542) group can be deprotected at a suitable stage to participate in cyclization reactions or to be modified into another functional group, thereby facilitating the construction of complex polycyclic architectures that are of interest in medicinal chemistry and materials science.
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The strategic use of pre-functionalized building blocks is a key principle in the total synthesis of complex natural products. The defined stereochemistry and functional group array of intermediates like this compound can significantly streamline a synthetic route.
Retrosynthetic analysis is a method used to plan organic syntheses by deconstructing a target molecule into simpler precursors. libretexts.org A molecule like this compound would be an attractive starting point in a retrosynthetic plan for a complex target containing a polysubstituted benzene (B151609) ring. The benzyloxy group acts as a protected phenol, which is a common moiety in natural products. The bromine and chlorine atoms offer opportunities for regioselective carbon-carbon or carbon-heteroatom bond formation, allowing for the stepwise assembly of the target structure. This approach simplifies the synthesis by incorporating a significant portion of the required functionality from the very beginning.
While specific case studies detailing the use of this compound in chemical biology are not prominent, the broader class of bromophenols is of significant interest. Naturally occurring bromophenols isolated from marine sources exhibit a wide range of biological activities, including anticancer and antidiabetic properties. mdpi.com The synthesis of novel bromophenol derivatives is a key area of research for developing new enzyme inhibitors. For example, various bromophenol derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions like glaucoma and Alzheimer's disease. mdpi.com Synthetic intermediates like this compound are crucial for accessing novel analogues of these bioactive natural products.
Precursor in the Development of Advanced Materials
The application of well-defined organic molecules as precursors for advanced materials is a rapidly growing field. The ability to undergo specific chemical transformations makes this compound a potential candidate for the synthesis of functional polymers and other organic materials. The di-halogenated nature of the molecule allows it to act as a monomer in polymerization reactions, such as polycondensation or transition-metal-catalyzed polycouplings, to form aromatic polymers with tailored properties. The benzyloxy group could be removed post-polymerization to introduce phenolic hydroxyl groups along the polymer backbone, which could be used to tune solubility, introduce hydrogen-bonding capabilities, or serve as sites for further functionalization.
Monomer for Polymer Synthesis and Functional Coatings
The structure of this compound makes it a promising candidate as a monomer for the synthesis of specialized polymers, particularly poly(phenylene oxide)s (PPOs) and other related engineering thermoplastics. The presence of substituents at the 2 and 6 positions of the phenol ring is a critical feature for controlled oxidative coupling polymerization.
Detailed Research Findings:
The synthesis of PPOs typically involves the copper-catalyzed oxidation of 2,6-disubstituted phenols. uc.edu In the case of this compound, the chloro and bromo groups at the ortho positions can direct the polymerization to proceed linearly, leading to the formation of a high molecular weight polymer. The benzyloxy group at the meta position would remain as a pendant group on the polymer backbone, significantly influencing the final properties of the material.
The incorporation of the benzyloxy, bromo, and chloro moieties is expected to impart a unique combination of properties to the resulting polymer. The bulky benzyloxy group could enhance the solubility of the polymer in organic solvents and increase its thermal stability. The halogen atoms, in turn, can improve the flame retardancy of the material and provide sites for further post-polymerization modification. Functional coatings derived from such polymers could exhibit enhanced durability, chemical resistance, and specific surface properties.
| Monomer Functional Group | Potential Role in Polymerization | Resulting Polymer Property |
| Phenolic Hydroxyl | Active site for oxidative coupling | Forms the polymer backbone |
| Ortho Chloro and Bromo Substituents | Directs linear polymerization | Contributes to high molecular weight and flame retardancy |
| Meta Benzyloxy Group | Pendant group on the polymer chain | Enhances solubility and thermal stability |
Building Block for Supramolecular Assemblies and Dendrimers
The precise arrangement of functional groups in this compound makes it an attractive building block, or synthon, for the construction of complex supramolecular assemblies and dendrimers. The halogen atoms on the aromatic ring are capable of participating in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of self-assembling systems. nih.gov
Detailed Research Findings:
The electrophilic regions on the bromine and chlorine atoms can interact with Lewis bases, directing the assembly of molecules into well-defined one-, two-, or three-dimensional structures. This predictable directionality of halogen bonds allows for the rational design of crystalline materials with desired properties. nih.gov
In the context of dendrimer synthesis, phenols are often used as core molecules or as branching units. researchgate.net this compound could be utilized in a convergent or divergent synthesis approach. The phenolic hydroxyl group provides a point for attachment to a core or for the extension of dendritic branches. The benzyloxy group can serve as a stable protecting group during the iterative steps of dendrimer construction and can be removed in a final step to reveal a functional hydroxyl group on the dendrimer periphery. wikipedia.org Alternatively, the benzyloxy group can be retained as a hydrophobic element within the dendrimer structure, influencing its guest-hosting capabilities.
| Structural Feature | Role in Supramolecular Chemistry/Dendrimer Synthesis |
| Bromo and Chloro Substituents | Halogen bond donors for crystal engineering and self-assembly |
| Phenolic Hydroxyl | Reaction site for attachment to core or branching units in dendrimers |
| Benzyloxy Group | Protecting group during synthesis or functional component of the final structure |
Utility in Agrochemistry and Fine Chemical Production
Halogenated phenols are well-established and crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides and pesticides, as well as other fine chemicals. nih.gov The specific substitution pattern of this compound provides a unique scaffold for the development of novel bioactive molecules.
Detailed Research Findings:
The bromo and chloro substituents can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is often reactive under various synthetic conditions. This protection allows for selective modifications at other positions of the molecule. wikipedia.org
For instance, the core structure of this compound could be elaborated through reactions such as nucleophilic aromatic substitution or cross-coupling reactions at the halogenated positions. Subsequent deprotection of the benzyloxy group would yield a functionalized halogenated phenol, which could be a key intermediate or the final active ingredient in a new agrochemical or pharmaceutical product. The synthesis of various brominated phenols has been shown to lead to compounds with significant antioxidant and other biological activities. nih.gov
| Functional Group | Utility in Synthesis |
| Bromo and Chloro Groups | Influence biological activity and serve as sites for further functionalization |
| Benzyloxy Group | Protects the reactive phenolic hydroxyl group during multi-step synthesis |
| Phenolic Core | Serves as a scaffold for the construction of complex target molecules |
Computational and Theoretical Chemistry Studies on 3 Benzyloxy 6 Bromo 2 Chlorophenol
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-(Benzyloxy)-6-bromo-2-chlorophenol, the interplay between the electron-donating benzyloxy group and the electron-withdrawing halogen substituents (bromine and chlorine) on the phenol (B47542) ring dictates its electronic characteristics.
Density Functional Theory (DFT) is a powerful quantum chemical method for predicting the electronic structure and properties of molecules. nih.gov A typical approach for a molecule like this compound would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide accurate geometries for phenolic compounds. semanticscholar.org
Illustrative Ground State Properties from Analogous Compounds
| Property | Analogous Compound | Calculated Value | Method |
| O-H Bond Length | Phenol | 0.963 Å | B3LYP/6-31G |
| C-O Bond Length | Phenol | 1.364 Å | B3LYP/6-31G |
| C-Cl Bond Length | 2-Chlorophenol (B165306) | 1.745 Å | B3LYP/6-31++G(d,p) |
| C-Br Bond Length | 2-Bromophenol | 1.901 Å | B3LYP/6-31++G(d,p) |
This table presents representative data from DFT calculations on simpler, related molecules to illustrate the expected range of values for this compound. Actual values for the target molecule would require specific calculations.
The distribution of electron density within this compound is highly asymmetric due to the presence of electronegative oxygen, chlorine, and bromine atoms, as well as the polarizable benzyloxy group. This charge distribution can be analyzed using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MEP) map. The MEP would likely show negative potential (red/yellow) around the phenolic oxygen and the halogen atoms, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's chemical reactivity and kinetic stability.
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity.
Ionization Potential (I): Related to EHOMO, it is the energy required to remove an electron.
Electron Affinity (A): Related to ELUMO, it is the energy released when an electron is added.
Chemical Hardness (η): A measure of resistance to charge transfer.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Illustrative Reactivity Descriptors from Analogous Compounds
| Descriptor | Analogous Compound | Calculated Value (eV) | Method |
| HOMO-LUMO Gap | 2,6-Dichlorophenol | 5.34 | B3LYP/6-311+G(d,p) |
| Chemical Hardness (η) | 2,6-Dichlorophenol | 2.67 | B3LYP/6-311+G(d,p) |
| Electrophilicity (ω) | 2,6-Dichlorophenol | 2.13 | B3LYP/6-311+G(d,p) |
This table provides representative data from DFT calculations on a related molecule. The presence of the benzyloxy and bromo substituents in the target molecule would alter these values.
Reaction Mechanism Investigations and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
For this compound, several reaction types could be investigated computationally. These include electrophilic aromatic substitution, oxidation of the phenol, and cleavage of the benzyl (B1604629) ether. organic-chemistry.org For example, the reaction with hydroxyl radicals, a key process in atmospheric and biological degradation, has been studied for other phenols. researchgate.net Such studies typically identify multiple possible pathways, such as radical addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. researchgate.netrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed, revealing the most favorable pathway.
A critical aspect of reaction mechanism analysis is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Computational methods can provide accurate estimates of these barriers. acs.org
For instance, in a hypothetical reaction of this compound, DFT calculations could be used to locate the transition state structure and calculate its energy. This information can then be used in conjunction with Transition State Theory (TST) to estimate reaction rate constants. These calculated rates can be used in kinetic models to simulate the behavior of the compound under various conditions.
Conformational Landscape and Molecular Dynamics Simulations
The presence of the flexible benzyloxy group in this compound introduces significant conformational freedom. The orientation of the benzyl group relative to the phenol ring can have a substantial impact on the molecule's properties, including its dipole moment and reactivity.
The conformational landscape of the molecule can be explored through computational methods such as potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around specific bonds (e.g., the C-O-CH₂-Ph bonds). This allows for the identification of low-energy conformers (stable shapes) and the energy barriers between them. For larger, more flexible molecules, a variety of conformational search algorithms are available to explore the vast conformational space. acs.orgnih.govchemrxiv.orgchemrxiv.org
No Specific Public Data Available for Computational and Theoretical Studies of this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical chemistry studies were found for the compound This compound . The stringent requirements to focus solely on this specific molecule and adhere to a detailed outline concerning its in silico reactivity, derivative design, and stereoelectronic effects cannot be met with scientifically accurate and verifiable data.
The requested article sections are:
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of complex molecules like 3-(benzyloxy)-6-bromo-2-chlorophenol often relies on multi-step processes that may involve hazardous reagents and generate significant waste. A primary focus for future research will be the development of greener, more efficient synthetic pathways. oregonstate.edu Traditional methods for producing halogenated phenols can have environmental drawbacks, necessitating a shift towards more sustainable practices. google.com
Future investigations should prioritize:
Catalytic Halogenation: Exploring selective, catalyst-driven bromination and chlorination techniques that avoid the use of stoichiometric and often harsh halogenating agents. nih.gov This could involve visible-light photoredox catalysis to generate bromine in situ, reducing the need to handle toxic liquid bromine directly. nih.gov
C-H Functionalization: Developing methods for the direct, regioselective installation of the benzyloxy, bromo, and chloro groups onto a simpler phenol (B47542) scaffold via C-H activation. rsc.org This approach would significantly improve atom economy by eliminating the need for pre-functionalized starting materials.
Green Solvents and Conditions: Replacing conventional organic solvents with greener alternatives, such as bio-based solvents or even water, and minimizing energy consumption by designing reactions that proceed under milder conditions (e.g., lower temperatures). acs.org
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Benefits |
|---|---|---|---|
| Halogenation | Use of stoichiometric Br₂ and Cl₂ | Catalytic or electrochemical in situ generation of halogens | Improved safety, reduced waste, higher selectivity |
| Etherification | Williamson ether synthesis with strong bases and polar solvents | Phase-transfer catalysis or catalyst-free, light-driven methods | Milder conditions, reduced solvent use, broader substrate scope |
| Overall Process | Multi-step synthesis with intermediate isolation | One-pot cycloaromatization or C-H functionalization cascades | Higher atom economy, less waste, improved efficiency researchgate.netnih.gov |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound offers a platform for discovering novel chemical reactions. The presence of two different carbon-halogen bonds (C-Br and C-Cl) opens the door for regioselective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for sequential functionalization. researchgate.net
Key areas for exploration include:
Site-Selective Cross-Coupling: Systematically investigating sequential Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This would allow for the programmed introduction of various substituents at the bromine and chlorine positions, creating a library of complex derivatives. researchgate.net
Domino and Cascade Reactions: Designing novel cascade reactions that are triggered by an initial transformation at one of the halogen sites, followed by intramolecular reactions involving the phenol or benzyloxy group.
Electrochemical Transformations: Investigating the electrochemical activation of the C-Br and C-Cl bonds for reductive coupling or functionalization, which can offer green and highly selective reaction pathways. bohrium.com
Rearrangement Reactions: Exploring potential Smiles or other intramolecular rearrangement reactions under specific conditions, potentially leading to novel heterocyclic scaffolds.
Integration into Advanced Supramolecular Architectures and Functional Materials
The field of supramolecular chemistry, which focuses on noncovalent interactions, presents a significant and largely unexplored avenue for this compound. The compound's halogen atoms can act as halogen bond (XB) donors, a highly directional and tunable noncovalent interaction. nih.govvtt.fi
Future research could focus on:
Halogen-Bonded Co-crystals: Designing and synthesizing co-crystals where the bromine and chlorine atoms form specific halogen bonds with suitable acceptor molecules. This could lead to the creation of new materials with tailored properties, such as liquid crystals or organic light-emitting crystals. acs.org
Self-Assembly: Investigating the self-assembly properties of the molecule or its derivatives in solution and on surfaces. The interplay between halogen bonding, π-π stacking (from the benzyl (B1604629) and phenyl rings), and hydrogen bonding (from the phenolic OH) could lead to the formation of complex, ordered structures like gels, vesicles, or nanowires. researchgate.net
Functional Polymers: Incorporating the molecule as a monomer or a functional pendant group in polymers. The halogen bonding capabilities could be used to control polymer chain folding, create self-healing materials, or develop responsive materials that change properties in response to external stimuli. nih.gov
| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Application |
|---|---|---|
| Halogen Bonding | -Br, -Cl | Crystal engineering, liquid crystals, anion recognition acs.orgacs.org |
| Hydrogen Bonding | -OH (Phenol) | Formation of gels, molecular recognition, co-crystal formation |
| π-π Stacking | Phenyl and Benzyl Rings | Stabilization of self-assembled structures, electronic materials researchgate.net |
| Hydrophobic Interactions | Benzyloxy Group, Aromatic Rings | Self-assembly in aqueous media, formation of micelles or vesicles |
Synergistic Applications with Catalytic Systems and Photocatalysis
The intersection of catalysis and photochemistry offers exciting possibilities for activating and transforming this compound. Phenolic compounds can participate in photocatalytic processes, either as substrates or as catalysts themselves. acs.org
Promising research directions are:
Photocatalytic Dehalogenation: Using photocatalysts to selectively cleave the C-Br or C-Cl bonds under mild, light-driven conditions. This could be a green method for downstream functionalization or for environmental remediation of related halogenated pollutants. nih.gov
Synergistic Catalysis: Developing dual catalytic systems where, for instance, a transition metal catalyst activates the C-Br bond while a separate organocatalyst activates a reaction partner. nih.gov This approach can enable transformations that are not possible with a single catalyst.
Phenol as a Photocatalyst: Investigating whether the phenolate (B1203915) anion of the title compound can act as an electron-donor-acceptor (EDA) complex photocatalyst. Upon excitation with light, phenolates become strong reducing agents capable of triggering a variety of organic reactions. acs.org
Coupling with Enzymatic Processes: Combining photocatalysis with enzymatic processes for selective transformations. For example, a photocatalyst could initiate a reaction, and an enzyme could then act on the product to yield a complex, chiral molecule, mimicking processes found in nature. nih.gov
Addressing Scalability and Industrial Relevance of Synthetic Pathways
For this compound to be utilized as a key intermediate, particularly in the pharmaceutical or materials industries, its synthesis must be scalable, safe, and cost-effective. theasengineers.commlunias.com Future research must bridge the gap between laboratory-scale discovery and industrial production.
Key challenges to address include:
Process Optimization: Moving beyond simple yield optimization to a comprehensive analysis of reaction parameters, including catalyst loading, reaction time, temperature, and mixing efficiency, to ensure a robust and reproducible process. novasolbio.com
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization, to obtain the final product with the high purity required for applications like active pharmaceutical ingredient (API) synthesis. chemcomplex.com
Flow Chemistry: Adapting synthetic routes to continuous flow processes. Flow chemistry can offer significant advantages in terms of safety (handling smaller amounts of reactive intermediates at any given time), efficiency, and scalability compared to traditional batch processing.
Techno-Economic Analysis: Performing early-stage techno-economic analyses of promising synthetic routes to evaluate their industrial viability and identify key cost drivers, ensuring that research efforts are directed toward commercially relevant pathways.
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable building block for the next generation of pharmaceuticals, functional materials, and innovative chemical technologies.
Q & A
Q. What synthetic routes are recommended for preparing 3-(Benzyloxy)-6-bromo-2-chlorophenol, and how can reaction intermediates be characterized?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Protection of phenol hydroxyl with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form 3-benzyloxyphenol.
- Step 2 : Bromination at position 6 using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF), guided by directing effects of the benzyloxy group.
- Step 3 : Chlorination at position 2 via electrophilic substitution (e.g., Cl₂/FeCl₃ or SO₂Cl₂).
- Monitoring : Track progress using TLC (Rf shifts) and ¹H NMR (e.g., disappearance of phenolic -OH at ~5 ppm and emergence of benzyloxy -CH₂ at ~4.9 ppm) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm, split due to substituents), benzyloxy -CH₂ (δ ~4.9 ppm), and absence of phenolic -OH.
- ¹³C NMR : Confirm substituent positions via deshielded carbons (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm).
- IR : Absence of O-H stretch (~3200 cm⁻¹) post-benzylation; C-O (benzyloxy) at ~1250 cm⁻¹.
- Mass Spec : Molecular ion peak at m/z ~340 (C₁₃H₁₀BrClO₂) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselective functionalization of this compound?
- Methodological Answer :
- Electronic Effects : The benzyloxy group (-OBn) is ortho/para-directing but sterically hinders adjacent positions. Bromine (electron-withdrawing) deactivates the ring, while chlorine (moderately electron-withdrawing) directs further substitution meta to itself.
- Case Study : Suzuki coupling at position 6 (bromine site) requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) to overcome steric hindrance from the benzyloxy group.
- Computational Tools : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict reactive sites .
Q. What strategies resolve contradictions in reported bromination yields for similar phenolic derivatives?
- Methodological Answer :
- Variable Testing : Systematically alter catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar vs. nonpolar), and temperatures.
- Competing Pathways : Monitor by-products (e.g., dibromination) via LC-MS. For example, excess NBS in DMF may over-brominate, requiring stoichiometric control.
- Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-bromo-3-chlorophenol, CAS 13631-21-5) to identify trends .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Methodological Answer :
- Pharmaceutical Intermediates : Deprotect benzyloxy (H₂/Pd-C) to regenerate phenol, enabling further functionalization (e.g., sulfonation for kinase inhibitors).
- Case Study : Analogues like 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one () are investigated for antimicrobial activity, suggesting potential for derivatization.
- Biological Assays : Screen for activity against bacterial strains (e.g., MIC assays) after introducing amine or carboxyl groups .
Data Analysis and Optimization
Q. How to optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Test slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to grow single crystals.
- Software Use : Refine structures using SHELXL (), which handles small-molecule crystallography with high precision.
- Troubleshooting : If twinning occurs, employ SHELXPRO to process data or use alternative space groups .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Estimation : Use ChemAxon or SPARC to calculate acidic/basic sites (e.g., phenolic -OH after deprotection).
- Degradation Studies : Simulate hydrolysis (e.g., aqueous solutions at pH 1–14) and analyze via HPLC. Correlate with DFT-based transition state modeling .
Contradiction Resolution Table
| Reported Issue | Possible Causes | Resolution Strategy |
|---|---|---|
| Low bromination yield | Steric hindrance from benzyloxy group | Use bulkier catalysts (e.g., AlCl₃) or higher temps |
| Unplanned deprotection | Acidic conditions during chlorination | Replace HCl with milder acids (e.g., AcOH) |
| Spectral noise in NMR | Residual solvents (e.g., DMF) | Extend drying under vacuum or use deuterated solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
